rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans

Description

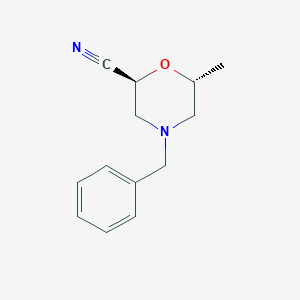

rac-(2R,6S)-4-Benzyl-6-methylmorpholine-2-carbonitrile, trans (Ref: 3D-UDD28747) is a morpholine-derived compound characterized by a benzyl group at position 4, a methyl substituent at position 6, and a nitrile group at position 2. The "rac" designation indicates a racemic mixture of the (2R,6S) and (2S,6R) enantiomers, while "trans" specifies the spatial arrangement of substituents across the morpholine ring. This compound is commercially available as a synthetic building block, with pricing tiers of 50 mg (€717) and 500 mg (€2,024) .

Properties

IUPAC Name |

(2S,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNZEFGACMFGY-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](O1)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, typically involves the following steps:

Formation of the Morpholine Ring: The initial step often involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through the reaction of an amino alcohol with a dihalide under basic conditions.

Introduction of Substituents: The benzyl and methyl groups are introduced via alkylation reactions. Benzylation can be performed using benzyl halides in the presence of a base, while methylation can be achieved using methyl iodide or similar reagents.

Nitrile Group Addition: The nitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the morpholine ring is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group typically yields primary amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can act as a hydrogen bond acceptor, while the benzyl and methyl groups can influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, differing primarily in their core rings, substituents, and functional groups:

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| rac-(2R,6S)-4-Benzyl-6-methylmorpholine-2-carbonitrile | Morpholine | 4-Benzyl, 6-methyl | Nitrile (-CN) |

| rac-(3R,6S)-3-Ethyl-6-methylpiperidin-2-one | Piperidin-2-one | 3-Ethyl, 6-methyl | Ketone (-CO) |

| rac-[(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol | Oxolane (tetrahydrofuran) | 2-(1-Methylpyrazol-4-yl), 3-methanol | Hydroxyl (-OH), Pyrazole |

Key Observations :

- The morpholine core in the target compound provides a heterocyclic oxygen atom, enhancing polarity compared to the piperidin-2-one derivative .

- The nitrile group (-CN) offers distinct reactivity (e.g., hydrogen bonding, electrophilic interactions) compared to the ketone (-CO) in the piperidin-2-one analog .

- The pyrazole-containing oxolane derivative introduces aromaticity and hydrogen-bonding capacity via its hydroxyl group, differing from the benzyl-substituted morpholine’s lipophilic profile .

Pricing and Availability (Commercial Comparison)

Pricing data from CymitQuimica (2025) highlights cost variations per milligram (Table 1):

Table 1: Commercial Pricing Comparison

| Compound Name | Small-Scale (50–250 mg) | Bulk (500 mg) | Price per mg (Small-Scale) | Price per mg (Bulk) |

|---|---|---|---|---|

| rac-(2R,6S)-4-Benzyl-6-methylmorpholine-2-carbonitrile | €717 (50 mg) | €2,024 (500 mg) | €14.34/mg | €4.05/mg |

| rac-(3R,6S)-3-Ethyl-6-methylpiperidin-2-one | €351 (25 mg) | €1,315 (250 mg) | €14.04/mg | €5.26/mg |

| rac-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]methanol | €529 (50 mg) | €1,440 (500 mg) | €10.58/mg | €2.88/mg |

Key Observations :

- The target compound is the most expensive per milligram at small scale (€14.34/mg), likely due to synthetic complexity or demand .

Research Implications and Limitations

While the commercial data provide insights into structural and economic differences, pharmacological or kinetic studies (e.g., binding affinity, metabolic stability) are absent in the available evidence. Researchers should consult additional sources for:

- Synthetic Routes : Chirality control in morpholine derivatives vs. piperidin-2-one analogs.

- Biological Activity : Role of nitrile vs. ketone groups in target engagement.

- Scalability : Cost drivers in large-scale production of these building blocks.

Biological Activity

The compound rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile, trans, is a morpholine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile can be represented as follows:

This compound is synthesized through various methods that typically involve the reaction of morpholine derivatives with benzyl halides and subsequent nitrilation. The synthesis process may involve multiple steps, including purification techniques such as recrystallization or chromatography to achieve the desired enantiomeric purity.

Research indicates that rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile exhibits several biological activities:

- Antitumor Activity : Some studies have shown that this compound can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Preliminary studies suggest that this morpholine derivative may exert neuroprotective effects by regulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : There is evidence indicating that rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile possesses antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections.

Case Study 1: Antitumor Evaluation

A study conducted by researchers investigated the antitumor properties of rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile in vitro using human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers apoptosis through mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 20 | 40 | 45 |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was administered to a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings demonstrated that treatment with rac-(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile significantly reduced cell death and maintained higher levels of antioxidant enzymes compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.